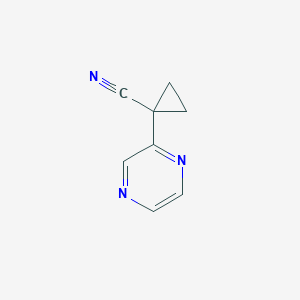![molecular formula C11H16ClNO B3086493 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride CAS No. 1159700-46-5](/img/structure/B3086493.png)
2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride
Übersicht
Beschreibung
“2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride” is a chemical compound with the CAS Number: 1159700-46-5. It has a molecular weight of 213.71 and its IUPAC name is 2-{[(2E)-3-phenyl-2-propen-1-yl]amino}ethanol hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO.ClH/c13-10-9-12-8-4-7-11-5-2-1-3-6-11;/h1-7,12-13H,8-10H2;1H/b7-4+; . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.71 . It is a solid at room temperature and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
- The study of hydroamination reactions of 2-Ethynyl-4,5,6,7-tetrahydroindoles provides insights into the synthesis of amino derivatives of indole, highlighting the mild conditions under which these reactions can occur and their potential in creating structurally complex compounds with high stereoselectivity and yield. This process illustrates the versatility of similar compounds in synthetic organic chemistry, especially in constructing nitrogen-containing heterocycles (Sobenina et al., 2010).
Biological Activities and Applications
- Antitumor activity has been a focus of research, as evidenced by studies on tertiary aminoalkanol hydrochlorides, showing that structural modifications can lead to compounds with significant biological properties. This suggests that related compounds, including 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride, could potentially be investigated for their antitumor activities (Isakhanyan et al., 2016).
Antimicrobial and Antibacterial Activities
- Research into new Pyridine derivatives and their synthesis has shown that such compounds can exhibit notable antimicrobial and antibacterial activities. This underscores the potential for chemical analogs and derivatives, possibly including 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride, to serve as starting points for the development of new antimicrobial agents (Patel & Agravat, 2007).
Coordination Chemistry and Metal Complex Formation
- In coordination chemistry, Schiff base ligands derived from unsymmetrical tripodal amines have been synthesized and analyzed for their ability to form Cu(II) complexes. This research area highlights the utility of amino alcohols and their derivatives in forming metal complexes with potential applications in catalysis, material science, and as probes in biochemistry (Keypour et al., 2015).
Eigenschaften
IUPAC Name |
2-[[(E)-3-phenylprop-2-enyl]amino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-9-12-8-4-7-11-5-2-1-3-6-11;/h1-7,12-13H,8-10H2;1H/b7-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWAYPUGHNTUPG-KQGICBIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



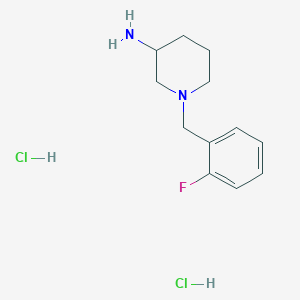
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)
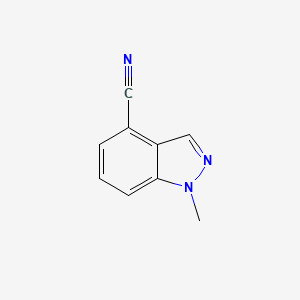

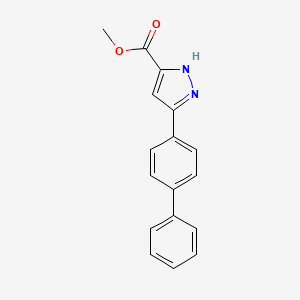
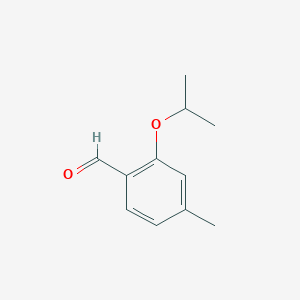

![3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride](/img/structure/B3086452.png)

![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/structure/B3086471.png)
![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/structure/B3086496.png)
